4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. The compound's molecular formula is , and it has a molecular weight of approximately 255.77 g/mol. It is classified as an aromatic amine and phenolic compound, which suggests its relevance in organic synthesis and medicinal chemistry.
This compound can be synthesized through several chemical reactions involving starting materials like 4-chlorophenol and amines. It falls under the categories of organic compounds, specifically phenols and amines. The presence of both a chloro group and a hydroxybutylamine moiety contributes to its classification as a multifunctional molecule, making it a subject of interest for researchers in organic chemistry and pharmacology.
The synthesis of 4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol can be achieved through a series of steps involving nucleophilic substitution reactions. One common method involves the following:
The synthesis often involves:
The molecular structure of 4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol can be depicted as follows:
CC(CNCC1=C(C=C(C=C1Cl)O)C=CC=C1)
4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol can undergo various chemical reactions, including:
The specific reaction conditions (temperature, solvent, catalyst) will significantly affect the yield and selectivity of these reactions. For example:
The mechanism of action for 4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol primarily involves its interaction with biological targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator depending on its specific application context.
Research indicates that compounds with similar structures often exhibit biological activity, making further studies on this compound's pharmacological properties essential.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | ~255.77 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol has several scientific uses:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: